molecular formula C8H6F3NO3 B12069504 3-Hydroxy-5-(trifluoromethoxy)benzamide

3-Hydroxy-5-(trifluoromethoxy)benzamide

Cat. No.: B12069504
M. Wt: 221.13 g/mol
InChI Key: LFZURYQGPVZYBH-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethoxy)benzamide is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluoromethoxybenzaldehyde .

Scientific Research Applications

3-Hydroxy-5-(trifluoromethoxy)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(trifluoromethoxy)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • 3-Hydroxy-5-(trifluoromethyl)benzonitrile
  • 3-Hydroxy-5-(trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethoxy)benzamidoxime

Comparison: Compared to similar compounds, 3-Hydroxy-5-(trifluoromethoxy)benzamide is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

3-hydroxy-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-4(7(12)14)1-5(13)3-6/h1-3,13H,(H2,12,14)

InChI Key

LFZURYQGPVZYBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)N

Origin of Product

United States

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